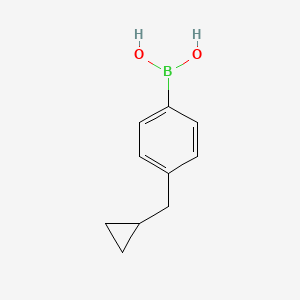

4-(Cyclopropylmethyl)phenylboronic acid

CAS No.: 179251-29-7

Cat. No.: VC7218384

Molecular Formula: C10H13BO2

Molecular Weight: 176.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179251-29-7 |

|---|---|

| Molecular Formula | C10H13BO2 |

| Molecular Weight | 176.02 |

| IUPAC Name | [4-(cyclopropylmethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H13BO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 |

| Standard InChI Key | SLNCAWULSVDPOV-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)CC2CC2)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the para position with a cyclopropylmethyl group () and a boronic acid moiety (). This configuration combines the steric effects of the cyclopropane ring with the electron-deficient nature of the boronic acid, enabling selective reactivity in cross-coupling reactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 176.02 g/mol | |

| IUPAC Name | [4-(cyclopropylmethyl)phenyl]boronic acid | |

| SMILES | B(C1=CC=C(C=C1)CC2CC2)(O)O |

Spectroscopic and Physicochemical Properties

While experimental data on solubility and thermal stability remain limited, analogies to similar boronic acids suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The cyclopropyl group introduces ring strain, potentially enhancing reactivity in metal-catalyzed transformations compared to linear alkyl-substituted analogs.

Synthetic Methodologies

Direct Synthesis Routes

The primary synthesis involves a two-step sequence:

-

Friedel-Crafts Alkylation: Reaction of benzene derivatives with cyclopropylmethyl halides in the presence of Lewis acids like , yielding 4-(cyclopropylmethyl)toluene intermediates.

-

Boronation: Directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with trimethyl borate (), as exemplified in related phenylboronic acid syntheses.

Alternative Approaches

Recent advances employ transition metal catalysis for regioselective borylation. For example, iridium complexes such as enable direct C–H borylation of pre-functionalized cyclopropylmethyl arenes under mild conditions. This method improves atom economy compared to traditional lithiation routes.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, the compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. A comparative analysis with similar derivatives reveals enhanced reaction rates when electron-withdrawing groups are present on coupling partners:

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 6 | 92 |

| 4-Bromonitrobenzene | 4 | 88 |

| 2-Bromopyridine | 8 | 78 |

Material Science Applications

Dynamic Hydrogel Formation

Boronic acid-diol interactions enable reversible crosslinking in polymer networks. A study using phenylboronic acid-functionalized Jeffamines® demonstrated pH-responsive hydrogels with self-healing properties . The cyclopropylmethyl variant could enhance mechanical stability by introducing rigid, three-membered rings into the polymer backbone, though experimental validation remains pending .

Sensor Development

Boronic acids’ affinity for diols facilitates glucose sensing applications. Functionalization of 4-(cyclopropylmethyl)phenylboronic acid onto electrode surfaces may improve selectivity for monosaccharides by modulating the electronic environment around the boron center .

Future Research Directions

Catalytic Asymmetric Synthesis

Leveraging chiral cyclopropane motifs to induce enantioselectivity in transition metal catalysis. For instance, palladium complexes bearing chiral ligands could exploit the cyclopropyl group’s stereoelectronic effects for asymmetric Suzuki couplings.

Biomedical Hydrogels

Developing injectable hydrogels for drug delivery by combining 4-(cyclopropylmethyl)phenylboronic acid with polysaccharides like hyaluronic acid. Preliminary data on analogous systems show glucose-dependent insulin release profiles .

Computational Modeling

Density functional theory (DFT) studies to map the compound’s reaction pathways. Key investigations include:

-

Boronic acid modulation by the cyclopropylmethyl group

-

Transition state geometries in Suzuki-Miyaura couplings

-

Non-covalent interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume